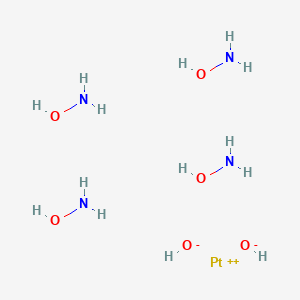
Tetrakis(hydroxylamine)platinum dihydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(hydroxylamine)platinum dihydroxide is a chemical compound that has gained significant attention in scientific research in recent years. It is a platinum-based compound that has been found to have potential applications in various fields such as catalysis, electrochemistry, and biomedical research.
Scientific Research Applications
Tetrakis(hydroxylamine)platinum dihydroxide has been found to have potential applications in various scientific research fields. It has been used as a catalyst in organic reactions, such as the reduction of nitro compounds and the oxidation of alcohols. It has also been studied for its electrocatalytic properties and has shown promise in fuel cell applications. In biomedical research, Tetrakis(hydroxylamine)platinum dihydroxide has been found to have anticancer properties and has been studied for its potential use in cancer treatment.
Mechanism Of Action
The mechanism of action of Tetrakis(hydroxylamine)platinum dihydroxide is not fully understood. However, studies have shown that it can form adducts with DNA and proteins, which can lead to cell death. It has also been found to induce apoptosis in cancer cells.
Biochemical And Physiological Effects
Tetrakis(hydroxylamine)platinum dihydroxide has been found to have both biochemical and physiological effects. It has been shown to inhibit cell growth and induce cell death in cancer cells. It has also been found to have antioxidant properties and can scavenge free radicals. In addition, it has been studied for its potential use in neuroprotection.
Advantages And Limitations For Lab Experiments
One of the advantages of using Tetrakis(hydroxylamine)platinum dihydroxide in lab experiments is its relatively simple synthesis method. It is also stable and can be stored for extended periods. However, one of the limitations is its toxicity, which can make handling and disposal challenging.
Future Directions
There are several future directions for research on Tetrakis(hydroxylamine)platinum dihydroxide. One area of interest is its potential use in cancer treatment. Further studies are needed to determine its efficacy and safety in vivo. It has also been studied for its potential use in neuroprotection, and more research is needed to determine its mechanism of action and potential applications. In addition, studies on its electrocatalytic properties and its potential use in fuel cell applications are ongoing.
Synthesis Methods
Tetrakis(hydroxylamine)platinum dihydroxide can be synthesized by reacting platinum(IV) chloride with hydroxylamine hydrochloride in the presence of sodium hydroxide. The reaction results in the formation of a yellow precipitate that is further purified to obtain the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
properties
CAS RN |
15445-15-5 |
|---|---|
Product Name |
Tetrakis(hydroxylamine)platinum dihydroxide |
Molecular Formula |
H14N4O6Pt |
Molecular Weight |
361.22 g/mol |
IUPAC Name |
hydroxylamine;platinum(2+);dihydroxide |
InChI |
InChI=1S/4H3NO.2H2O.Pt/c4*1-2;;;/h4*2H,1H2;2*1H2;/q;;;;;;+2/p-2 |
InChI Key |
NNGXSHWSAFGWHI-UHFFFAOYSA-L |
SMILES |
NO.NO.NO.NO.[OH-].[OH-].[Pt+2] |
Canonical SMILES |
NO.NO.NO.NO.[OH-].[OH-].[Pt+2] |
Other CAS RN |
15445-15-5 |
synonyms |
tetrakis(hydroxylamine)platinum dihydroxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



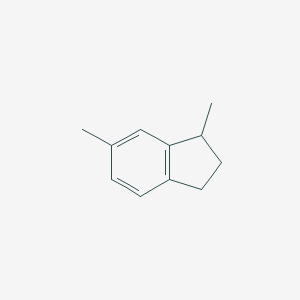
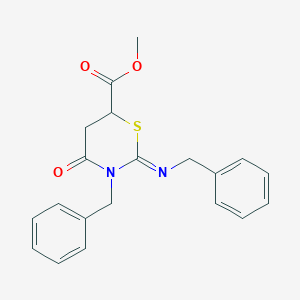

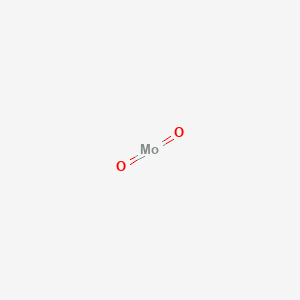
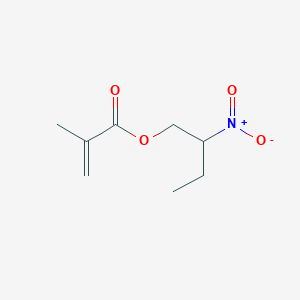
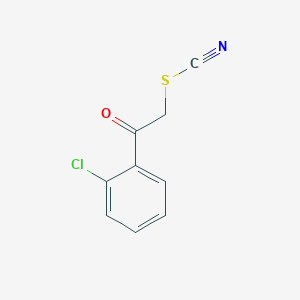
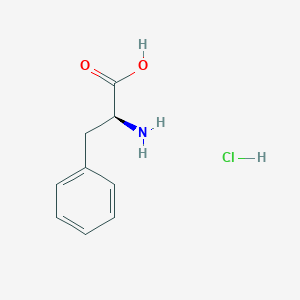


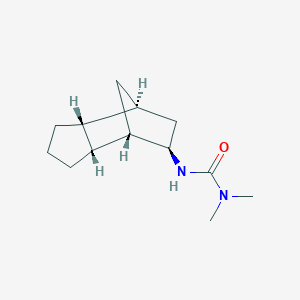
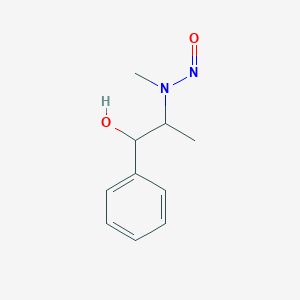
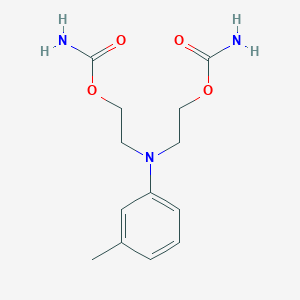
![7-Chloro-3-MethylBenzo[B]Thiophene](/img/structure/B97379.png)
![5-Chlorobenzo[b]thiophene-3-acetic acid](/img/structure/B97383.png)